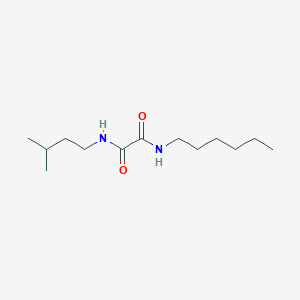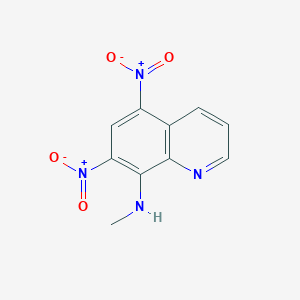![molecular formula C12H23N3OS B11101306 2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 352208-43-6](/img/structure/B11101306.png)
2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds This compound is characterized by its unique spiro structure, which involves a bicyclic system with a triazole ring fused to a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of a cyclic ketone with thiosemicarbazide in the presence of a catalytic amount of an acidic ionic liquid, such as [(Py)2SO][HSO4]2, in ethanol at room temperature . This method is eco-friendly and offers high yields, easy work-up procedures, and excellent recyclability of the ionic liquid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity against various cancer cell lines.
Industry: Utilized in the development of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of lanosterol 14α-demethylase (cytochrome P45014DM), which is crucial for fungal cell membrane synthesis . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds share a similar spiro structure and exhibit antimicrobial activity.
1,2,4-Triazole-3-thione derivatives: These compounds have a similar triazole ring and are known for their biological activities.
Uniqueness
2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and thione functionality make it versatile for various chemical transformations and applications in different fields.
Properties
CAS No. |
352208-43-6 |
|---|---|
Molecular Formula |
C12H23N3OS |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C12H23N3OS/c1-9-6-11(2,3)8-12(7-9)13-10(17)15(14-12)4-5-16/h9,14,16H,4-8H2,1-3H3,(H,13,17) |
InChI Key |
HGSQXBSOMWMWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=S)N(N2)CCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4,5-diiodophenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11101228.png)

![2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11101240.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11101248.png)
phosphonium](/img/structure/B11101249.png)
![2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane](/img/structure/B11101262.png)

![N-{2-[2-(diphenylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B11101281.png)
![2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B11101288.png)
![4-{[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11101292.png)
![3-fluoro-N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11101298.png)
![N-(1-{3-(2-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11101314.png)
![5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline](/img/structure/B11101321.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one](/img/structure/B11101333.png)
